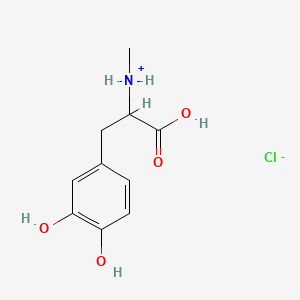![molecular formula C20H28N2 B14175345 N~1~-Methyl-N~1~,N~3~-bis[(1R)-1-phenylethyl]propane-1,3-diamine CAS No. 931107-54-9](/img/structure/B14175345.png)
N~1~-Methyl-N~1~,N~3~-bis[(1R)-1-phenylethyl]propane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-Methyl-N~1~,N~3~-bis[(1R)-1-phenylethyl]propane-1,3-diamine is an organic compound characterized by its unique structure, which includes a propane-1,3-diamine backbone substituted with methyl and phenylethyl groups. This compound is a colorless liquid with a strong ammonia-like odor and is used as an intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-Methyl-N~1~,N~3~-bis[(1R)-1-phenylethyl]propane-1,3-diamine typically involves a multi-step process:
Step 1: The reaction of propane-1,3-diamine with formaldehyde to form an intermediate.
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale, often using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the conversion rates and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-Methyl-N~1~,N~3~-bis[(1R)-1-phenylethyl]propane-1,3-diamine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction typically produces secondary or tertiary amines .
Applications De Recherche Scientifique
N~1~-Methyl-N~1~,N~3~-bis[(1R)-1-phenylethyl]propane-1,3-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N1-Methyl-N~1~,N~3~-bis[(1R)-1-phenylethyl]propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are mediated by the compound’s amine groups and phenylethyl substituents, which facilitate binding to specific molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Dimethyl-1,3-propanediamine: Similar structure but with dimethyl groups instead of phenylethyl groups.
N,N,N’-Trimethyl-1,3-propanediamine: Contains three methyl groups and is used in similar applications.
Uniqueness
N~1~-Methyl-N~1~,N~3~-bis[(1R)-1-phenylethyl]propane-1,3-diamine is unique due to its phenylethyl substituents, which confer distinct chemical properties and biological activities. These substituents enhance the compound’s ability to interact with specific molecular targets, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
931107-54-9 |
|---|---|
Formule moléculaire |
C20H28N2 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
N'-methyl-N,N'-bis[(1R)-1-phenylethyl]propane-1,3-diamine |
InChI |
InChI=1S/C20H28N2/c1-17(19-11-6-4-7-12-19)21-15-10-16-22(3)18(2)20-13-8-5-9-14-20/h4-9,11-14,17-18,21H,10,15-16H2,1-3H3/t17-,18-/m1/s1 |
Clé InChI |
BWJCAFNAGFVFDF-QZTJIDSGSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)NCCCN(C)[C@H](C)C2=CC=CC=C2 |
SMILES canonique |
CC(C1=CC=CC=C1)NCCCN(C)C(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-dihydro-1H-pyridazino[6,1-b]quinazoline-2,10-dione](/img/structure/B14175276.png)
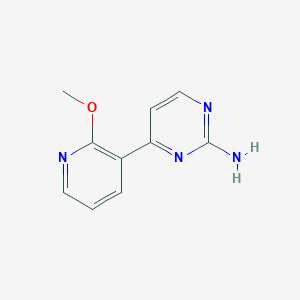
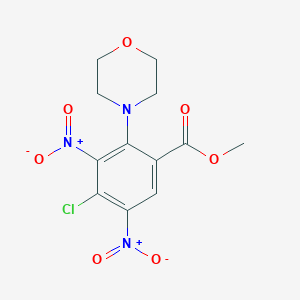
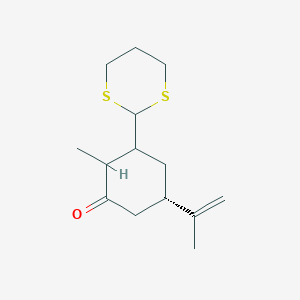

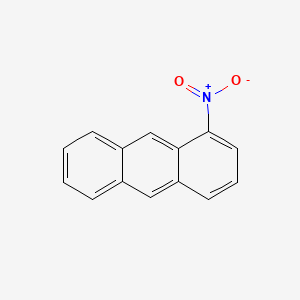
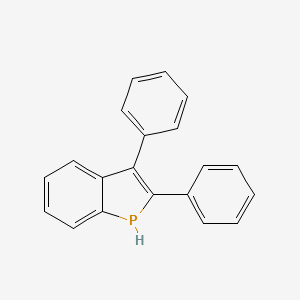
![5-Chloro-2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline](/img/structure/B14175313.png)
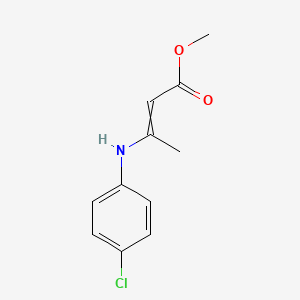
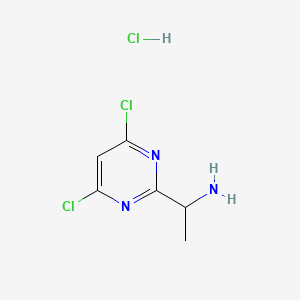
![3-Hydroxy-5-{[(2S)-1-hydroxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14175350.png)
![2-[(4-Bromophenyl)ethynyl]-2-phenyl-1,3-dithiolane](/img/structure/B14175353.png)
